Strychnine arsenate

Description

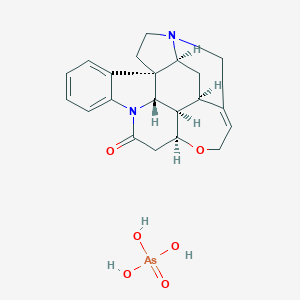

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;arsoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.AsH3O4/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3,4)5/h1-5,13,16-17,19-20H,6-11H2;(H3,2,3,4,5)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYEEFDCPWNGQ-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25AsN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883149 | |

| Record name | Strychnine arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-82-1 | |

| Record name | Strychnidin-10-one, compd. with arsenic acid (H3AsO4) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE50TKJ9XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biosynthetic Pathways of Constituent Entities

Strategies for Strychnine (B123637) Total Synthesis

The quest to synthesize strychnine has driven the development of novel synthetic strategies and methodologies. Since the first successful synthesis, numerous research groups have devised unique routes to this complex molecule, each contributing to the art and science of organic chemistry. wikipedia.org A common feature of many modern syntheses is the targeting of key intermediates like isostrychnine (B1248549) or the Wieland-Gumlich aldehyde, the latter being generally considered the superior precursor. bio-conferences.org

The first total synthesis of strychnine, accomplished by Robert Burns Woodward and his team in 1954, stands as a monumental achievement in the history of organic chemistry. nih.govwikipedia.org At the time, strychnine was widely regarded as the most complex organic substance of its molecular size. wikipedia.orgnih.gov This landmark synthesis was completed just eight years after the molecule's structure was fully elucidated, a feat accomplished with the limited analytical tools available in that era. acs.orgnih.gov

Woodward's approach was notable for its logical and elegant construction of the molecule's intricate framework. ias.ac.in Though his initial strategy was based on a biosynthetic hypothesis later proven incorrect, it provided a successful roadmap. nih.gov The synthesis commenced with the Fischer indole (B1671886) synthesis to prepare 2-veratrylindole. nih.govias.ac.in A key sequence involved the ozonolysis of a veratryl group to open an aromatic ring, a daring transformation that formed a crucial pyridone intermediate, constructing ring III. wikipedia.orgmsu.edu Subsequent steps, including a Dieckmann condensation, meticulously built the remaining rings. ias.ac.in The final stages involved the formation of isostrychnine, which was then converted to strychnine through a base-catalyzed ring closure, a known transformation. acs.orgwikipedia.org Woodward's 29-step synthesis was a testament to strategic design and chemical ingenuity, setting a new standard for the field of total synthesis. bio-conferences.orgmsu.edu

| Milestone | Researcher/Group | Year | Key Contribution |

|---|---|---|---|

| Isolation of Strychnine | Pelletier & Caventou | 1818 | First isolation from Strychnos ignatii. wikipedia.org |

| Structure Elucidation | Robinson & Leuchs | 1946 | Determination of the complex molecular structure. bio-conferences.org |

| First Total Synthesis | R. B. Woodward | 1954 | A 29-step synthesis considered a classic in the field. wikipedia.orgbio-conferences.org |

| First Enantioselective Synthesis | Larry Overman | 1993 | First asymmetric synthesis of natural (-)-strychnine. nih.govudel.edu |

Nearly four decades after Woodward's racemic synthesis, the first enantioselective total synthesis of natural (–)-strychnine was reported by Larry Overman's group in 1993. acs.orgnih.gov This achievement marked a significant advancement, providing access to the specific, biologically relevant stereoisomer. Two years later, the same group reported the synthesis of the unnatural (+)-enantiomer. acs.org

Other notable enantioselective syntheses have since been developed. For instance, the Kuehne group reported an enantioselective synthesis in 1998, also targeting the Wieland-Gumlich aldehyde, which utilized a cascade cationic rearrangement as a key step. nih.gov Shibasaki and colleagues achieved a 15-step synthesis, while others have continued to refine the approach to this challenging molecule. nih.govchemistryviews.org These methodologies often employ catalytic asymmetric reactions to establish the crucial stereocenters early in the synthetic sequence. acs.org

In recent years, research has focused on developing more concise and efficient routes to strychnine, often leveraging powerful new reactions and strategic insights. The goal has been to reduce the step count from Woodward's original 29, with some modern routes achieving the synthesis in as few as 8 to 14 steps. bio-conferences.orgnih.gov

Modern strategies often feature:

Cascade Reactions: Multi-step transformations that occur in a single pot, rapidly building molecular complexity and reducing the need for intermediate purification. The Overman and Kuehne syntheses are prime examples. nih.gov

Novel Catalysis: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, has enabled new bond formations and cyclization strategies. bio-conferences.orgnih.gov Asymmetric counter-anion-directed catalysis (ACDC) has also been successfully implemented. bio-conferences.org

A significant trend is the continued focus on the Wieland-Gumlich aldehyde as the preferred late-stage intermediate, due to its high-yield (around 80%) conversion to strychnine. bio-conferences.org Syntheses by groups such as Rawal, Bosch, Vollhardt, and MacMillan have all contributed unique strategies for assembling strychnine's core structure. nih.govwikipedia.org For example, a route developed by the Chen group represents one of the most concise entries to optically active strychnine to date, featuring a sequential unification of building blocks to forge the BDE rings through an asymmetric vinylogous 1,4-addition, an iodonium (B1229267) fluoride (B91410) enol ether arylation, and a palladium-catalyzed cross-coupling reaction. bio-conferences.org These advancements not only make strychnine more accessible but also showcase the ever-evolving power of chemical synthesis. researchgate.netscienceopen.com

Biosynthetic Pathways of Strychnine Alkaloids

For many years, the precise enzymatic pathway that plants use to construct strychnine remained a mystery. acs.org However, research published in 2022 by the group of Sarah E. O'Connor fully elucidated the complete biosynthetic pathway in the plant Strychnos nux-vomica. acs.orgmpg.de This work identified the suite of enzymes responsible for converting primary metabolites into the complex structure of strychnine and related alkaloids like brucine (B1667951). nih.govresearchgate.net

The biosynthesis of strychnine begins with the condensation of tryptamine (B22526) and secologanin (B1681713), precursors common to all monoterpene indole alkaloids. wikipedia.orgacs.org The key steps in the enzymatic cascade are outlined below:

Strictosidine (B192452) Formation: The enzyme strictosidine synthase catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor for this class of alkaloids. wikipedia.orgnih.gov

Conversion to Geissoschizine: Through a series of steps involving hydrolysis of the glucose moiety and rearrangements, strictosidine is converted to geissoschizine, another central intermediate. mpg.denih.gov

Formation of the Strychnos Scaffold: A three-enzyme system, including a dehydrogenase and a cytochrome P450, converts geissoschizine into the characteristic Strychnos alkaloid scaffold. nih.gov This sequence leads to dehydropreakuammicine. acs.org

Path to Wieland-Gumlich Aldehyde: Further enzymatic transformations, including decarboxylation, oxidation, and reduction, convert dehydropreakuammicine into the Wieland-Gumlich aldehyde. wikipedia.orgnih.gov

Formation of Prestrychnine: In a crucial step, an enzyme adds a malonyl group (from malonyl-CoA) to the Wieland-Gumlich aldehyde to form prestrychnine. acs.org

Final Conversion to Strychnine: The final step, the conversion of prestrychnine to strychnine, was discovered to occur spontaneously, without enzymatic catalysis. acs.orgmpg.de It is believed to be facilitated by the acidic conditions within the plant's vacuole. acs.orgchemistryviews.org

This complete elucidation of the pathway opens the door for metabolic engineering approaches to produce strychnine or novel derivatives using synthetic biology tools. acs.orgnih.gov

The successful mapping of the strychnine biosynthesis pathway involved identifying key intermediates and the specific enzymes that catalyze each transformation. nih.gov Researchers used a combination of transcriptomics to identify candidate genes in S. nux-vomica and then expressed these genes in a model plant, Nicotiana benthamiana, to verify their function. mpg.de

| Intermediate | Enzyme(s) | Function |

|---|---|---|

| Strictosidine | Strictosidine Synthase | Condensation of tryptamine and secologanin. wikipedia.org |

| Geissoschizine | Multiple enzymes | Central intermediate for all monoterpene indole alkaloids. acs.orgmpg.de |

| Dehydropreakuammicine | Dehydrogenase, Cytochrome P450, etc. | Formation of the characteristic Strychnos framework. acs.org |

| Wieland-Gumlich aldehyde | Multiple enzymes | Key precursor to strychnine; also a natural product itself. wikipedia.orgnih.gov |

| Prestrychnine | Malonyltransferase | Adds a malonyl group to the indoline (B122111) nitrogen. acs.orgchemistryviews.org |

| Strychnine | None (Spontaneous) | Final ring closure occurs non-enzymatically. mpg.denih.gov |

A fascinating discovery was the divergence point in the pathway between different Strychnos species. acs.org In a related plant that produces diaboline (B12300021) instead of strychnine, the corresponding enzyme is an acetyltransferase, which adds an acetyl group to the Wieland-Gumlich aldehyde. acs.orgchemistryviews.org In S. nux-vomica, a single amino acid difference turns this enzyme into a malonyltransferase. acs.orgchemistryviews.org This subtle change redirects the entire pathway toward the synthesis of prestrychnine and, ultimately, strychnine. acs.org The investigation also confirmed the intermediacy of the Wieland-Gumlich aldehyde, a hypothesis first put forward by chemists like Woodward and Robinson decades earlier. nih.gov The final, non-enzymatic conversion of prestrychnine was an unexpected finding, highlighted by an experiment where a sample left on a lab bench slowly converted to strychnine over time. acs.orgmpg.de

Metabolic Engineering Approaches for Alkaloid Biosynthesis

Metabolic engineering offers powerful strategies to enhance the production of valuable plant-derived alkaloids. nih.govynu.edu.cn These approaches generally involve the manipulation of genetic and regulatory processes within an organism to increase the yield of a target compound or to produce novel compounds. ingentaconnect.com Key strategies include:

Pathway Reconstitution: Entire metabolic pathways can be transplanted into microbial hosts like E. coli or S. cerevisiae. These organisms offer advantages such as rapid growth and simpler purification processes. nih.gov

Gene Knock-down: Suppressing the activity of genes in competing metabolic pathways can redirect precursors toward the desired alkaloid's production. nih.govingentaconnect.com

A landmark achievement in this field is the complete elucidation of the strychnine biosynthetic pathway. mpg.denih.govnih.gov Researchers at the Max Planck Institute for Chemical Ecology identified all the genes involved in the biosynthesis of strychnine from the intermediate geissoschizine in the plant Strychnos nux-vomica. mpg.dechemistryviews.org This discovery enabled the successful reconstitution of the strychnine and brucine biosynthesis pathways in the model plant Nicotiana benthamiana, demonstrating that these complex molecules can be produced using metabolic engineering techniques. nih.govchemistryviews.org A surprising discovery in this research was that the final step in strychnine formation, the conversion of prestrychnine, occurs spontaneously without enzymatic catalysis. chemistryviews.org

| Precursor/Intermediate | Enzymatic/Chemical Step | Product | Key Finding |

|---|---|---|---|

| Tryptamine + Secologanin | Condensation (Strictosidine Synthase) | Strictosidine | Initiation of the monoterpene indole alkaloid pathway. wikipedia.org |

| Strictosidine | Acetal Hydrolysis | Reactive Aldehyde | Ring-opening to provide a key reactive intermediate. wikipedia.org |

| Reactive Aldehyde | Multiple Enzymatic Steps | Geissoschizine | A central intermediate for many Strychnos alkaloids. mpg.dewikipedia.org |

| Geissoschizine | Nine Enzymatic Conversions | Pre-strychnine | A series of complex transformations elucidated by the O'Connor lab. chemistryviews.org |

| Pre-strychnine | Spontaneous Conversion | Strychnine | The final step is non-enzymatic, driven by acidic conditions. chemistryviews.org |

Synthetic Approaches for Arsenic Compounds Relevant to Arsenates

Inorganic arsenates are salts containing the arsenate anion (AsO₄³⁻). wikipedia.org Their synthesis is often analogous to that of phosphates and typically involves precipitation reactions in aqueous solutions. acs.org For instance, stable calcium arsenate can be synthesized for the treatment of arsenic-containing wastewater. rsc.org Similarly, iron arsenate (FeAsO₄), which exhibits high stability, can be prepared. rsc.org Hydrothermal synthesis methods have also been employed to create more complex fluorinated metal arsenates, such as (C₄H₁₂N₂)₁.₅[Fe₃F₅(HAsO₄)₂(AsO₄)], using metal chlorides or nitrates as reactants in the presence of a structure-directing agent. acs.org

Organoarsenic compounds, which feature a carbon-arsenic bond, are synthesized through various methods. wikipedia.org A common approach for creating precursors involves the alkylation or arylation of arsenic halides, such as arsenic trichloride (B1173362) (AsCl₃), using organometallic reagents like Grignard reagents or organolithium compounds. wikipedia.org This method can produce a range of compounds, including methylarsenic dichloride (CH₃AsCl₂) and dimethylarsenic chloride ((CH₃)₂AsCl). wikipedia.org

Another method is the direct reaction between elemental arsenic and methyl halides at high temperatures with a copper catalyst, which is used to produce methylarsenic bromides. wikipedia.org Reduction of these organoarsenic halides with hydride reagents yields the corresponding arsines, such as methylarsine (B12644256) (CH₃AsH₂) and dimethylarsine ((CH₃)₂AsH). wikipedia.org

| Precursor Class | General Reaction | Example Reactants | Example Product |

|---|---|---|---|

| Alkylarsenic Halides | Alkylation of Arsenic Halide | AsCl₃ + R-MgBr (Grignard) | R-AsCl₂ / R₂-AsCl |

| Alkylarsines | Reduction of Alkylarsenic Halide | (CH₃)₂AsCl + Hydride Reductant | (CH₃)₂AsH (Dimethylarsine) |

| Arylarsenic Acids | Bechamp Reaction | Arsenic Acid + Aniline | Phenylarsonic Acid |

Formation and Derivatization Approaches for Strychnine Arsenate

The formation of this compound is a direct result of the chemical properties of its constituent parts. Strychnine is an alkaloid, a class of compounds known for their basic properties due to the presence of nitrogen atoms. noaa.gov Arsenic acid (H₃AsO₄), also known as arsoric acid, is a triprotic acid. nih.gov Therefore, the formation of this compound is an acid-base reaction where the strychnine molecule is protonated by arsenic acid, forming a salt. nih.govnoaa.gov

Specific derivatization of the this compound salt is not extensively documented. However, derivatization techniques are commonly applied to arsenic compounds for analytical purposes, such as quantification via chromatography. nih.govresearchgate.net These methods often involve converting polar arsenicals into more volatile or detectable forms. Reagents like 2,3-dimercaptopropanol (BAL) can be used to derivatize inorganic arsenic species for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net It is important to note that such derivatizing agents, particularly thiols like BAL, can reduce pentavalent arsenic (arsenate, As(V)) to a trivalent state (arsenite, As(III)), which must be accounted for during analysis. nih.govresearchgate.net

Advanced Structural Characterization of Strychnine Arsenate

X-ray Crystallography for Molecular Geometry and Absolute Configuration Determination

Should single crystals of strychnine (B123637) arsenate be successfully grown, X-ray diffraction analysis would reveal the intricate details of its crystal lattice. This would include the conformation of the strychnine cation and the geometry of the arsenate anion. The analysis would also elucidate the nature of the ionic interaction between the protonated tertiary amine of the strychnine moiety and the arsenate anion, as well as any hydrogen bonding networks and other intermolecular interactions that stabilize the crystal structure.

While a crystal structure for strychnine arsenate is not readily found in the literature, the absolute configuration of the parent strychnine molecule was definitively established by A. F. Peerdeman in 1956 using X-ray crystallography. drugfuture.com This foundational work, along with numerous subsequent crystallographic studies of strychnine and its derivatives, provides a precise model for the strychnine cation's rigid heptacyclic framework. wikipedia.orgpan.pl The arsenate anion (AsO₄³⁻) typically adopts a tetrahedral geometry, similar to phosphate (B84403), and this would be confirmed by the crystallographic data.

Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative as specific experimental data for this compound is not available. The values are based on general knowledge of similar structures.)

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2043.6 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.54 |

| R-factor | < 0.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H and ¹³C NMR spectra would be expected to be very similar to those of other strychnine salts, with minor shifts in the signals of protons and carbons near the protonated nitrogen atom.

¹H NMR: The proton NMR spectrum of strychnine is complex due to the presence of 22 protons in distinct chemical environments, many of which are spin-coupled to each other. ceitec.czchemicalbook.com The spectrum typically shows a series of multiplets in the aliphatic region and distinct signals for the aromatic and olefinic protons. In this compound, the protonation of the tertiary amine (N-19) would lead to downfield shifts of the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum of strychnine displays 21 distinct signals, corresponding to each carbon atom in the molecule. chemicalbook.comnih.gov The chemical shifts provide information about the type of carbon (alkane, alkene, aromatic, carbonyl).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the numerous signals in the ¹³C NMR spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Strychnine Cation (Note: Data is for the strychnine cation and may vary slightly for the arsenate salt. Assignments are based on published data.) drugfuture.comnih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~7.8 (d) | ~128.5 |

| C-2 | ~7.2 (t) | ~124.0 |

| C-3 | ~7.3 (t) | ~122.0 |

| C-4 | ~8.1 (d) | ~142.0 |

| C-6 | - | ~129.5 |

| C-22 | ~5.9 (dd) | ~118.0 |

| C-23 | ~4.3 (d) | ~66.5 |

| C-10 | - | ~169.0 (C=O) |

Given the complexity of the strychnine skeleton, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded protons and carbons, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially around quaternary carbons.

J-resolved Spectroscopy: This can be used to separate chemical shift and coupling constant information into two different dimensions, simplifying complex multiplets.

Recent advances have demonstrated that even low-field (benchtop) NMR spectrometers can be utilized for the structural elucidation of complex molecules like strychnine. researchgate.net While resolution is lower, the application of 2D techniques like HSQC and HMBC on these instruments can still provide the necessary connectivity information to confirm the structure, making structural analysis more accessible. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₂₅AsN₂O₆. The measured exact mass would be compared to the calculated theoretical mass.

The mass spectrum would likely be acquired using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated strychnine cation [C₂₁H₂₂N₂O₂ + H]⁺ at a mass-to-charge ratio (m/z) of 335.1754, confirming the identity of the organic component. massbank.eu In negative ion mode, signals corresponding to the arsenate anion and its various protonated forms (e.g., [H₂AsO₄]⁻) would be observed.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation patterns of the strychnine cation. By inducing fragmentation and analyzing the resulting daughter ions, further structural confirmation can be obtained. The fragmentation pattern of strychnine is well-documented and serves as a fingerprint for its identification. upmc.edu

Table 3: Key Ions Expected in the High-Resolution Mass Spectrum of this compound

| Ion | Formula | Calculated m/z | Mode |

| Strychnine (protonated) | [C₂₁H₂₃N₂O₂]⁺ | 335.1754 | Positive |

| Dihydrogen arsenate | [H₂AsO₄]⁻ | 140.9193 | Negative |

| Molecular Ion (as adduct, hypothetical) | [C₂₁H₂₅AsN₂O₆ + H]⁺ | 477.0948 | Positive |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. nih.govspectrabase.com These include the aromatic C-H and C=C stretching vibrations, aliphatic C-H stretching, the strong carbonyl (C=O) stretch of the lactam ring (around 1670 cm⁻¹), and C-O stretching from the ether linkage. The presence of the arsenate anion would introduce new vibrational modes. The As-O stretching vibrations of the arsenate group are typically observed in the 800-900 cm⁻¹ region. tandfonline.com

Table 4: Key Vibrational Bands Expected for this compound (Note: Wavenumbers are approximate and based on data for strychnine and arsenate-containing compounds.) nih.govtandfonline.comresearchgate.net

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Lactam C=O Stretch | ~1670 | FTIR (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Ether C-O Stretch | 1050 - 1250 | FTIR |

| Arsenate As-O Stretch | 800 - 900 | FTIR, Raman |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Arsenic Speciation and Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in providing detailed insights into the electronic structure and local coordination environment of arsenic in various compounds. usgs.govresearchgate.net In the context of this compound, these techniques would be pivotal in confirming the +5 oxidation state of arsenic and elucidating the geometry of the arsenate anion and its interaction with the strychnine cation.

X-ray Absorption Spectroscopy (XAS)

XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.rulibretexts.orgiaea.org

Arsenic Speciation by XANES: The XANES region of the arsenic K-edge spectrum is highly sensitive to the oxidation state of arsenic. libretexts.orguq.edu.au The energy of the absorption edge, often identified as the "white line," shifts to higher energies as the oxidation state of the absorbing atom increases. uq.edu.auacs.org For arsenate (As(V)), the absorption maximum is consistently observed at a higher energy compared to arsenite (As(III)). acs.orgacs.org Specifically, the As K-edge for As(V) compounds typically appears in the range of 11872.6 to 11875.3 eV, whereas for As(III) compounds, it is found between 11870.0 and 11871.7 eV. acs.org Therefore, in a XANES spectrum of pure this compound, a single prominent absorption edge corresponding to As(V) would be expected. The precise energy and features of this edge would confirm the pentavalent state of arsenic within the compound. acs.orgacs.org

Local Atomic Environment by EXAFS: The EXAFS region provides information about the local atomic structure around the absorbing arsenic atom, including bond distances, coordination numbers, and the identity of neighboring atoms. libretexts.orgiaea.org For an arsenate (AsO₄³⁻) anion, the arsenic atom is tetrahedrally coordinated to four oxygen atoms. The EXAFS spectrum would be characterized by oscillations corresponding to the scattering of photoelectrons from these nearest-neighbor oxygen atoms. Analysis of the EXAFS data would yield a precise As-O bond distance. In various arsenate compounds, this distance is typically around 1.66-1.69 Å.

In this compound, the arsenate anion would be ionically bonded to the protonated strychnine cation. The EXAFS analysis could potentially also reveal information about the second coordination shell, which would include the atoms of the strychnine molecule in close proximity to the arsenate anion. However, due to the complexity and likely disorder of the organic cation's orientation relative to the anion in a polycrystalline or amorphous sample, these second-shell features might be weak or difficult to interpret definitively without theoretical modeling. esrf.fr Studies on arsenate adsorbed on various surfaces have successfully used EXAFS to determine As-Fe and As-Ca distances, demonstrating the technique's capability to probe beyond the first coordination shell. acs.orgnih.govunl.edu

Illustrative EXAFS Parameters for Arsenate:

| Parameter | Expected Value for Arsenate (AsO₄³⁻) |

| First Shell | O |

| Coordination Number (N) | 4 |

| Bond Distance (R, Å) | 1.66 - 1.69 |

This table is illustrative and based on typical values for arsenate compounds. Actual values for this compound would require experimental determination.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements within the top few nanometers of a material's surface. wikipedia.orgcarleton.edu

Arsenic Speciation by XPS: In XPS, the binding energy of core-level electrons is measured. This binding energy is sensitive to the chemical environment and oxidation state of the atom. For arsenic, the As 3d or As 2p peaks are typically analyzed. Similar to XANES, a higher oxidation state results in a higher binding energy. The As 3d₅/₂ peak for As(V) in oxides and arsenates is found at a higher binding energy (typically ~45-46 eV) compared to As(III) (~44-45 eV) or elemental arsenic (~41.8 eV). xpsfitting.comresearchgate.netgeoscienceworld.org Therefore, the XPS spectrum of this compound would be expected to show an As 3d peak at a binding energy characteristic of the As(V) oxidation state. High-resolution scans of the As 3d region would reveal a doublet (As 3d₅/₂ and As 3d₃/₂) with a characteristic splitting of about 0.68-0.70 eV. xpsfitting.comgeoscienceworld.org

While no specific XPS data for strychnine is readily available, XPS studies on complex organic molecules do exist. mdpi.com In this compound, XPS would also provide information on the other elements present, such as carbon, nitrogen, and oxygen from the strychnine molecule, and their chemical environments.

Illustrative XPS Binding Energies for Arsenic Species:

| Arsenic Species | As 3d₅/₂ Binding Energy (eV) |

| As(V) (in arsenates/oxides) | ~45.0 - 46.0 |

| As(III) (in oxides) | ~44.0 - 45.0 |

| Elemental As | ~41.8 |

| As(-I) (in arsenides like FeAsS) | ~41.1 |

This table provides typical binding energy ranges from various sources. xpsfitting.comgeoscienceworld.org Precise values are instrument-dependent and require careful calibration.

Advanced Analytical Methodologies for Detection and Quantification

Hyphenated Chromatographic Techniques

Chromatography, a technique for separating mixtures, is often coupled with mass spectrometry, which identifies substances by their mass-to-charge ratio. This "hyphenation" provides robust and reliable results.

Gas chromatography-mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a cornerstone for the analysis of strychnine (B123637). nih.gov In this method, the sample is vaporized and separated based on its properties as it moves through a capillary column. psu.edu The separated compounds then enter a mass spectrometer for detection.

GC-MS is highly effective for identifying strychnine in various biological samples. upmc.eduuc.pt For complex samples, a liquid-liquid extraction procedure is often used to isolate strychnine before analysis. nih.gov The use of an internal standard, such as papaverine, aids in accurate quantification. nih.gov Tandem mass spectrometry (MS/MS) enhances specificity by fragmenting the initial strychnine ion (parent ion) and analyzing the resulting product ions. nih.gov For strychnine, the parent ion with a mass-to-charge ratio (m/z) of 334 produces characteristic product ions at m/z 319, 306, and 277, providing confirmatory evidence of its presence. nih.gov This method has been successfully validated for quantifying strychnine in blood and tissue samples, with limits of quantification (LOQ) as low as 0.1 µg/mL. nih.gov

A validated GC/MS method for strychnine in blood demonstrated linearity over a range of 0.05–10 mg/L, with a limit of detection (LOD) of 0.02 mg/L and a limit of quantitation (LOQ) of 0.07 mg/L. yakhak.org

Table 1: GC-MS/MS Parameters for Strychnine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | psu.edu |

| Carrier Gas | Helium | psu.eduoup.com |

| Ionization Mode | Electron Ionization (EI) | nih.govpsu.edu |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Parent Ion (m/z) | 334 | nih.gov |

| Confirmatory Product Ions (m/z) | 319, 306, 277, 261, 246, 233, 220 | nih.gov |

| Quantification Limit (Blood) | 0.07 mg/L | yakhak.org |

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly advantageous for compounds that are not easily vaporized. For the analysis of strychnine arsenate, LC-MS/MS can be used to detect both the strychnine cation and the arsenate anion, though often in separate analyses optimized for each species.

For strychnine, a sensitive LC-MS/MS method has been developed for its determination in plasma and other biological matrices. nih.govnih.gov These methods often use a C18 column for separation and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.govepa.gov Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for high specificity and sensitivity. nih.govresearchgate.net Validation studies have shown these methods to be linear over a wide concentration range, with good accuracy and precision. nih.govnih.gov One method reported a linear range of 2.48–496.4 ng/ml for strychnine. researchgate.net The use of triple quadrupole mass spectrometers allows for MS/MS/MS (MS³) analysis, which further increases selectivity by monitoring a second generation of fragment ions, improving the signal-to-noise ratio. researchgate.net

For the arsenate component, LC can be coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), a highly sensitive technique for elemental analysis, to separate and quantify different arsenic species, including arsenate (As(V)).

Table 2: LC-MS/MS Parameters for Strychnine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (2.1x150mm, 3.5µm) | nih.gov |

| Mobile Phase | Gradient of Methanol and 10mM Ammonium Acetate (pH 4.0) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Quantitation Ion Transition (Strychnine) | m/z 335 → 156 | epa.gov |

| Confirmation Ion Transition (Strychnine) | m/z 335 → 184 | epa.gov |

| Linear Range (Plasma) | 0.510 - 306.3 ng/mL | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the quantification of strychnine. nih.govoup.com In HPTLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent mixture (mobile phase), which moves up the plate, separating the components of the sample. nih.gov

Validated HPTLC methods for strychnine use mobile phases such as toluene–ethyl acetate–diethyl amine–methanol (7:2:1:0.3 v/v) or chloroform (B151607)–methanol–formic acid (8.5:1.5:0.4 v/v/v). nih.govoup.com After separation, quantification is performed by densitometry, which measures the absorbance of the separated spots at a specific wavelength, typically around 254 nm or 270 nm for strychnine. researchgate.net These methods have been validated according to ICH guidelines and have shown good linearity, precision, and accuracy. nih.gov For instance, one method demonstrated linearity for strychnine in the range of 160 to 480 ng/spot, with an average recovery of 99.13%. oup.com Another study reported a linear range of 50-1000 ng/spot. nih.gov The limit of detection for strychnine by HPTLC can be as low as a few nanograms per spot. rfppl.co.in

Table 3: HPTLC Method Parameters for Strychnine

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Precoated Silica Gel HPTLC plates | nih.govoup.com |

| Mobile Phase | Toluene:Ethyl acetate:Diethyl amine:Methanol (7:2:1:0.3 v/v/v/v) | oup.com |

| Detection Wavelength | 270 nm | researchgate.net |

| Rf Value | ~0.55 | oup.com |

| Linear Range | 160 - 480 ng/spot | oup.com |

| Recovery | 99.13% | oup.com |

Capillary Electrophoresis (CE) for Compound Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It requires only small sample volumes and can provide rapid separations.

CE methods have been developed for the simultaneous determination of strychnine and its related alkaloids. researchgate.net Separation is achieved in a fused-silica capillary using a running buffer, such as a Tris-boric acid or phosphate (B84403) buffer, with an applied voltage. researchgate.net For strychnine, a nonaqueous CE method using a buffer of 25 mM Tris-boric acid in a methanol-acetonitrile mixture (pH 4.0) has been shown to provide baseline separation within 10 minutes. researchgate.net

For the analysis of arsenate, CE can effectively separate various arsenic species, including arsenite (As(III)) and arsenate (As(V)). nih.govnih.govrsc.org A buffer at pH 10 is often optimal for separating these anionic species, which can then be detected by UV spectrophotometry at a low wavelength (e.g., 192 nm). nih.gov To enhance sensitivity for trace analysis, CE can be coupled with ICP-MS, achieving detection limits in the low µg/L range for each arsenic species. rsc.org

Electrochemical Detection Methods in Quantitative Analysis

Electrochemical methods offer a highly sensitive approach for the detection of both strychnine and arsenic species. tandfonline.com These techniques measure the change in electrical current or potential resulting from a chemical reaction at an electrode surface.

For strychnine, voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed using glassy carbon electrodes. dntb.gov.uanih.gov Strychnine shows an irreversible oxidation peak at a potential of around +1.0 V at pH 7. nih.gov The development of sensors using molecularly imprinted polymers (MIPs) can enhance selectivity and sensitivity, allowing for the determination of strychnine in complex samples like plasma and urine. dntb.gov.uanih.gov

For arsenic, electrochemical methods are well-established for the sensitive detection of arsenate. Anodic stripping voltammetry (ASV) is a particularly powerful technique. It involves a pre-concentration step where arsenate is reduced and deposited onto the electrode, followed by a stripping step where the deposited arsenic is oxidized, generating a measurable current peak. This method can achieve very low detection limits, making it suitable for environmental and biological monitoring.

Immunoassay Development for Target-Specific Analysis

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody that specifically binds to it. nih.gov These methods are known for their high throughput and potential for rapid screening. nih.govontosight.ai

For strychnine, various immunoassay formats, including enzyme-linked immunosorbent assay (ELISA), have been developed. nih.govontosight.ai These assays rely on the production of antibodies that recognize the strychnine molecule. While standard urine drug screens by immunoassay may not typically detect strychnine, specific assays can be developed for this purpose. upmc.edu The main advantages of immunoassays are their speed and suitability for screening a large number of samples. nih.gov

For arsenate, the development of specific immunoassays is less common than for organic molecules like strychnine. However, research into biosensors, which may incorporate biological recognition elements like antibodies or enzymes, for arsenic detection is an active area. For instance, fluorescent test papers have been developed for the visual detection of arsenic ions at very low concentrations. acs.org

Sophisticated Sample Preparation and Extraction Techniques for Diverse Matrices

Liquid-liquid extraction remains a conventional and widely utilized method for the isolation of strychnine from biological and other samples. tandfonline.com This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is dependent on the solvent's polarity, the pH of the aqueous phase, and the solubility of strychnine. For instance, a method for determining strychnine in biological samples involved an LLE procedure using a mixture of toluene, n-heptane, and isoamyl alcohol (67:20:4) for tissue homogenates and body fluids. core.ac.ukuc.pt In another study, a combination of chloroform and ethyl ether (2:1, v/v) was employed for extraction from gastric content. tandfonline.comresearchgate.net A simple, fast, and sensitive method for the quantitative determination of strychnine residues in urine has been developed using an LLE step with ethyl acetate at pH 9.2. nih.gov

Solid-phase extraction is a highly efficient and selective technique for sample clean-up and concentration. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. SPE methods are valued for their high recovery rates, reduced solvent consumption, and ability to handle a wide range of sample volumes.

For the analysis of strychnine in postmortem specimens, a reversed-phase HPLC method combined with SPE has been shown to be very sensitive and specific. psu.edu In this method, the supernatant of a centrifuged blood sample was applied to an Oasis MCX cartridge. psu.edu Similarly, for the determination of strychnine in human blood, a method using Oasis® HLB extraction cartridges was developed, requiring only 0.5 mL of sample. researchgate.netnih.gov The recovery of strychnine using this SPE method was found to be 90.7%. nih.gov Online SPE has also been developed to directly couple the extraction process with analytical instruments like HPLC, enhancing efficiency. tandfonline.com For instance, an online SPE-HPLC-UV method using an MCX column for detecting strychnine in urine samples reported recoveries ranging from 78.9% to 87.1%. tandfonline.com

Interactive Data Table: Comparison of Solid-Phase Extraction Methods for Strychnine

| SPE Method | Matrix | Adsorbent | Recovery Rate | Key Findings | Reference(s) |

| SPE-HPLC | Postmortem Blood | Oasis MCX | Not specified | Enables very sensitive and specific detection. | psu.edu |

| SPE-GC-MS | Human Blood | Oasis® HLB | 90.7% | Simple, rapid, and requires a small sample volume (0.5 mL). | researchgate.netnih.gov |

| Online SPE-HPLC-UV | Urine | MCX Column | 78.9 - 87.1% | High extraction efficiency and effective purification. | tandfonline.com |

The QuEChERS method has gained widespread recognition for its application in multi-analyte determination, initially developed for pesticide residue analysis in fruits and vegetables. tandfonline.comspecartridge.com This approach involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts, and a subsequent clean-up step using dispersive SPE (dSPE). specartridge.comgoogle.com A method combining QuEChERS with UPLC-MS for the detection of pesticides in liver tissue was successfully applied to strychnine, achieving recoveries between 98.97% and 104.0%. tandfonline.comnih.gov The dSPE step in this method utilized PSA, MgSO₄, and C₁₈ to effectively purify the sample. tandfonline.com

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process. mdpi.com The acoustic cavitation generated by the ultrasound disrupts cell walls and improves solvent penetration into the sample matrix, leading to faster extraction times and increased efficiency. mdpi.com A UAE-HPLC-DAD method was developed to analyze strychnine from Semen Strychni, using a 50% methanol aqueous solution with 1% formic acid as the extraction solvent. The entire extraction process was completed in less than 45 minutes. tandfonline.com In another study, UAE was employed to extract compounds from the heartwood of Strychnos ligustrina, with the results indicating that a 45-minute extraction time yielded high levels of strychnine. unila.ac.id

Microwave-assisted extraction employs microwave energy to heat the solvent and sample in a closed vessel, leading to a rapid increase in temperature and pressure. epa.govmilestonesrl.com This significantly reduces extraction times and solvent consumption compared to traditional methods. researchgate.netanton-paar.com MAE has been established as an efficient method for extracting organic compounds from various matrices, including environmental samples like soil and sediment. milestonesrl.comresearchgate.net The EPA Method 3546 outlines a procedure for MAE of water-insoluble or slightly water-soluble organic compounds from soils, clays, sediments, and sludges. epa.gov

Matrix solid-phase dispersion is a sample preparation technique that combines extraction and clean-up into a single step. agriculturejournals.cznih.gov The solid or semi-solid sample is blended with a solid support (like C18-bonded silica), which simultaneously disperses the sample and creates a chromatographic material from which the analytes can be eluted. agriculturejournals.cz An MSPD method has been developed for the determination of isoflavones in dried leaf samples by blending them with C18 and extracting the compounds with a dichloromethane-methanol mixture. researchgate.net This technique is particularly suitable for complex matrices like tissues and food samples. agriculturejournals.cz

Interactive Data Table: Overview of Advanced Extraction Techniques for Strychnine

| Extraction Technique | Principle | Typical Matrix | Advantages | Research Findings/Recovery | Reference(s) |

| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup. | Liver Tissue, Food | Quick, easy, cheap, effective, rugged, and safe; high throughput. | Recoveries of 98.97% - 104.0% for strychnine in liver tissue. | tandfonline.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt the sample matrix and enhance solvent penetration. | Plant Material, Tissues | Reduced extraction time, lower solvent consumption, increased yield. | Total extraction time less than 45 minutes for Semen Strychni. | tandfonline.comunila.ac.id |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample in a closed vessel. | Environmental Samples (Soil, Sediment) | Significant reduction in extraction time and solvent volume. | EPA Method 3546 validated for various organic compounds. | epa.govmilestonesrl.com |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of the sample with a solid support to create a unique chromatographic material for extraction. | Plant Material, Food Samples | Combines extraction and cleanup in one step; suitable for complex matrices. | Effective for isolating various analytes from plant and food samples. | agriculturejournals.czresearchgate.net |

Computational Chemistry and Theoretical Studies of Strychnine Arsenate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed studies detailing quantum chemical calculations on strychnine (B123637) arsenate are currently available. Such calculations, typically using methods like Density Functional Theory (DFT) or ab initio approaches, would be instrumental in elucidating the molecule's electronic properties. Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is fundamental for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies for strychnine arsenate. MD simulations could provide critical insights into the conformational landscape of the strychnine cation in the presence of the arsenate anion. By simulating the molecule's movement over time, researchers could identify stable conformations, understand its flexibility, and analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the association between the strychnine and arsenate ions in various solvent environments.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Space Exploration

The application of cheminformatics and QSAR methodologies to this compound has not been documented in available research. habitablefuture.org While some databases used in computational toxicology may list the compound, specific QSAR models predicting its activity or properties have not been developed or published. habitablefuture.orgresearchgate.netjksoeh.org QSAR studies would involve compiling a dataset of related compounds to derive mathematical models that correlate molecular descriptors with biological activity or other properties.

Computational Prediction of Spectroscopic Parameters

There is a lack of research on the computational prediction of spectroscopic parameters for this compound. Theoretical calculations could be employed to predict various spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. Comparing these computationally predicted spectra with experimental data, if it were available, would be a powerful tool for confirming the compound's structure and understanding its vibrational modes.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies on the reaction mechanisms involving this compound have been published. Theoretical modeling could be used to investigate potential decomposition pathways, its reactions with biological macromolecules, or its environmental fate. By calculating the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Chemical Reactivity, Derivatization, and Transformation Pathways of Strychnine Arsenate

Chemical Reactivity of the Strychnine (B123637) Moiety

The strychnine molecule is a complex heptacyclic alkaloid with multiple functional groups, including a tertiary amine, an ether, an alkene, and a lactam. This intricate structure provides a rich landscape for chemical transformations and derivatization.

The synthesis of strychnine has been a significant challenge in organic chemistry, and the various total syntheses reported since Woodward's first in 1954 have provided a wealth of information on its functional group reactivity. wikipedia.orgwikipedia.org These synthetic routes inherently explore a range of functional group transformations necessary to construct the complex architecture of the molecule.

Key transformations and derivatization strategies involving the strychnine framework include:

Reactions of the Tertiary Amine: The tertiary amine in strychnine is basic and can be protonated to form salts, such as strychnine arsenate. mpg.de It can also be alkylated. d-nb.info

Alkene Modifications: The double bond in ring D can undergo various reactions. For instance, it can be reduced stereospecifically. wikipedia.org The biosynthesis of strychnine involves an enzymatic reduction of an endocyclic double bond. wikipedia.org Synthetic strategies have also utilized this feature, for example, in palladium-catalyzed cyclization reactions. organic-chemistry.org

Lactam Chemistry: The lactam ring (ring G) is a key functional group. Its formation is often a crucial step in total synthesis, for example, through the facile addition of the amine to a carboxylic acid or its activated derivative, followed by ring-closure. wikipedia.org

Carbonyl Group Reactions: The synthesis of strychnine often involves the manipulation of carbonyl groups at various stages, such as in the Wieland-Gumlich aldehyde, a key intermediate. wikipedia.org Aldol reactions have been used to elongate carbon chains during the synthesis. wikipedia.org

C-H Functionalization: More recent strategies have explored the direct functionalization of C-H bonds in the strychnine molecule, such as through iridium-catalyzed borylation, allowing for late-stage diversification of the scaffold. acs.org

Ring-Opening and Rearrangements: The complex ring system of strychnine can undergo rearrangements under certain conditions. For example, the biosynthesis involves a reverse Pictet-Spengler reaction. wikipedia.org Synthetic routes have also employed elegant rearrangement strategies, such as the cyclopropyl-iminium rearrangement. d-nb.info

The table below summarizes some of the key reactions demonstrated in the total synthesis of strychnine, highlighting the versatility of its functional groups.

| Reaction Type | Reagents/Conditions | Key Transformation | Reference |

| Diels-Alder Cycloaddition | Benzene, 185 °C | Formation of the tetracyclic core | d-nb.info |

| Heck Reaction | Pd(OAc)₂, n-Bu₄NCl, K₂CO₃ | Intramolecular C-C bond formation to form a bridged ring | d-nb.inforesearchgate.net |

| Reduction of Alkene | NADPH (biosynthesis) | Stereospecific reduction of the endocyclic double bond | wikipedia.org |

| Pictet-Spengler Reaction | TsCl, pyridine (B92270) (Woodward synthesis) | Formation of a new ring via nucleophilic enamine attack | wikipedia.org |

| Aldol Reaction | Acetyl-CoA (biosynthesis) | Elongation of a carbon appendage | wikipedia.org |

| C-H Borylation | Ir-catalyst | Selective functionalization of C-H bonds | acs.org |

The strychnine molecule possesses six stereocenters, making stereocontrol a critical aspect of its chemical synthesis. The total syntheses of strychnine are often showcases of stereocontrolled reactions. For instance, Rawal and Iwasa's synthesis achieved complete stereocontrol in the formation of three of strychnine's stereocenters during an intramolecular Diels-Alder cycloaddition. d-nb.infoudel.edu The inherent chirality and rigid conformation of the strychnine molecule can also influence the stereochemical outcome of reactions performed on it, acting as a chiral auxiliary. The development of asymmetric syntheses of strychnine has further underscored the importance of stereochemical control, employing methods like catalytic asymmetric Michael reactions. wikipedia.org

Chemical Reactivity and Speciation of the Arsenate Moiety

The arsenate anion (AsO₄³⁻) is the conjugate base of arsenic acid (H₃AsO₄). Its chemical reactivity in the context of this compound is primarily governed by redox transformations and its ability to form complexes and undergo ligand exchange.

Arsenic can exist in multiple oxidation states, with arsenate (As(V)) and arsenite (As(III)) being the most common inorganic forms in aqueous environments. The interconversion between these two species is a key aspect of arsenic's chemistry. The redox potential of a solution is a measure of its tendency to gain or lose electrons, and it plays a crucial role in determining the dominant arsenic species. wikipedia.org In oxidizing environments, As(V) is the more stable form, while As(III) predominates under reducing conditions.

The standard reduction potential for the As(V)/As(III) couple is influenced by pH. Calculations of redox potentials from arsenic speciation in natural waters have shown a correlation with measured platinum-electrode potentials. researchgate.net However, the kinetics of the redox reactions between As(V) and As(III) can be slow, leading to the coexistence of both species in environments where one would be thermodynamically favored. iitd.ac.in The presence of other redox-active species and microbial activity can also mediate this interconversion.

The table below provides a simplified overview of the conditions favoring each oxidation state.

| Oxidation State | Chemical Species (at near-neutral pH) | Favored Conditions |

| As(V) | H₂AsO₄⁻, HAsO₄²⁻ | Oxidizing |

| As(III) | H₃AsO₃ | Reducing |

Arsenate is known to form complexes with various species, including metal ions and organic molecules. In the environment, arsenate strongly adsorbs to iron and aluminum oxides through the formation of inner-sphere complexes via ligand exchange with surface hydroxyl groups. nih.gov

In the presence of organic molecules, such as natural organic matter (NOM), arsenate can form ternary complexes, often bridged by polyvalent metal cations like Fe(III). msu.ru There is also evidence for the direct complexation of arsenate with oxygen-containing functional groups of NOM, likely alcoholic groups. sci-hub.se

The ligand exchange reactions of arsenate esters have been studied, revealing that alcohol exchange with trialkyl arsenates is a rapid process that likely proceeds through a 5-coordinate transition state. rsc.orgrsc.org The rate of these exchange reactions is influenced by the steric bulk of the alkyl groups. rsc.org The kinetics of arsenate adsorption and desorption on mineral surfaces also involve ligand exchange mechanisms and can be biphasic, with an initial rapid phase followed by a much slower one. nih.gov This slow desorption can lead to the "irreversible" binding of a fraction of the arsenate. nih.gov

Intermolecular and Intramolecular Interactions within this compound

In the crystalline state, strychnine salts often exhibit a protonated tertiary amine nitrogen. mpg.de This positively charged center is a key site for electrostatic interactions with the counter-anion, in this case, the arsenate ion. Hydrogen bonding is a dominant intermolecular force in the crystal packing of alkaloid salts. In salts of strychnine with carboxylic acids, the protonated nitrogen atom of the strychnine cation typically forms a hydrogen bond with a carboxylate oxygen atom of the anion. osti.govresearchgate.net A similar N-H···O hydrogen bond would be expected between the strychnidinium cation and the oxygen atoms of the arsenate anion.

Furthermore, the crystal structures of strychnine salts often reveal that the strychninium cations self-assemble into well-defined arrangements, such as pillars or bilayers. osti.govresearchgate.net These assemblies are stabilized by various non-covalent interactions, including C-H···O hydrogen bonds and π-π stacking interactions. The anions and any solvent molecules of crystallization are then situated between these alkaloid assemblies. In the case of strychnine sulfate (B86663) hydrates, extensive hydrogen-bonding networks involving the sulfate anions and water molecules are observed. acs.org A similar complex network of hydrogen bonds involving the arsenate anion and potentially water molecules would be expected to stabilize the crystal lattice of this compound.

Chemical Stability and Degradation Kinetics under Controlled Conditions

Strychnine Stability

Strychnine is a relatively stable alkaloid under certain conditions. nih.gov However, it is susceptible to degradation through various pathways, including hydrolysis, photolysis, and microbial action. nih.govijpsr.comgigvvy.com

Hydrolytic Stability:

Strychnine is notably stable against hydrolysis in neutral and acidic aqueous solutions. One study indicates that it does not hydrolyze at pH levels of 5, 7, and 9. usda.gov However, under alkaline conditions, it is more susceptible to degradation. Forced degradation studies have shown that strychnine degrades when subjected to acid and alkali hydrolysis. gigvvy.comscispace.com For instance, refluxing in 1N NaOH at 80°C resulted in 20% degradation within 3 hours. ijpsr.com Neutral hydrolysis by refluxing in water for 24 hours led to 30% degradation. ijpsr.com

Photodegradation:

Strychnine is susceptible to photodegradation. ijpsr.com Exposure to sunlight can cause significant degradation of the molecule. One study reported that 40% of the drug degraded within 24 hours of exposure to sunlight. ijpsr.com Another study confirmed that the drug undergoes degradation under photolytic conditions. gigvvy.com The UV absorption maximum for strychnine is at 289 nm, with weak absorption above 300 nm, suggesting it is not expected to undergo direct photolysis by sunlight in the atmosphere but can be degraded by other photocatalytic processes. nih.govnih.gov

Thermal Stability:

Strychnine exhibits considerable thermal stability. One study found it to be very stable to thermal degradation when exposed to dry heat at 80°C for 24 hours. ijpsr.com However, upon heating to decomposition, it emits toxic fumes, including nitrogen oxides. nih.gov

Oxidative Degradation:

Strychnine undergoes oxidative degradation. ijpsr.com Treatment with hydrogen peroxide has been shown to cause degradation of the molecule. gigvvy.comscispace.com

Soil Degradation:

In soil, the degradation of strychnine is influenced by microbial activity and soil properties. nih.govresearchgate.net Biodegradation in soil often exhibits a lag phase, followed by a rapid degradation phase. nih.govacs.org The half-life of strychnine in soil can vary significantly depending on the soil type and pH. For example, little to no degradation was observed in acidic soil (pH 5.9) after 98 days, whereas over 95% degradation occurred in soils with pH 6.72 and 7.32. nih.gov In another study, approximately 50% of strychnine was lost from sandy loam and sandy clay loam soils within 24-27 days. researchgate.netacs.org

Table 1: Forced Degradation of Strychnine under Various Conditions

| Condition | Exposure Time | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis (2N HCl) | - | Room Temp | Slightly Susceptible | ijpsr.com |

| Alkali Hydrolysis (1N NaOH) | 3 hours | 80°C | 20% | ijpsr.com |

| Neutral Hydrolysis (Water) | 24 hours | Reflux | 30% | ijpsr.com |

| Oxidative (6% H₂O₂) | - | Room Temp | Susceptible | ijpsr.com |

| Photodegradation (Sunlight) | 24 hours | - | 40% | ijpsr.com |

| Thermal (Dry Heat) | 24 hours | 80°C | Very Stable | ijpsr.com |

| Humidity (75% RH) | - | 30°C | Very Stable | ijpsr.com |

Arsenate Stability and its Influence on this compound

Given that this compound is a salt formed from the alkaloid base strychnine and arsenic acid, it is highly probable that in an aqueous environment, the compound would readily dissociate. The free arsenate ions would then be subject to the typical environmental fate of inorganic arsenic. The strychnine cation would behave according to its known degradation pathways.

Table 2: Degradation of Strychnine in Soil

| Soil Type | pH | Incubation Period | Degradation (%) | Reference |

|---|---|---|---|---|

| Mintaro Soil | 5.9 | 98 days | Little to none | nih.gov |

| Booleroo Soil | 6.72 | 98 days | >95% | nih.gov |

| Bute Soil | 7.32 | 98 days | >95% | nih.gov |

| Sandy Loam | 7.6 | 56 days | 97.6% | nih.gov |

| Sandy Clay Loam | 7.9 | 56 days | 92.3% | nih.gov |

Environmental Chemical Fate and Transformation Research of Strychnine Arsenate

Environmental Persistence and Transport Mechanisms in Abiotic Matrices (e.g., Soil, Water, Air)

The environmental persistence of strychnine (B123637) arsenate is influenced by the individual properties of strychnine and arsenic. Strychnine is a stable alkaloid that can persist indefinitely in baits and animal carcasses, making an area unsafe until complete decomposition or washout occurs. doc.govt.nz

In Soil:

The fate of strychnine arsenate in soil is largely governed by the behavior of its two components.

Strychnine: The sorption (adhesion) of strychnine to soil particles is a key factor in its mobility. Studies on strychnine alkaloid show that its sorption is rapid, with over 90% occurring within 15 minutes in some cases. researchgate.net The degree of sorption is highly dependent on soil properties, particularly pH and texture. Acidic and clay soils exhibit high sorption, retaining a significant portion of the applied strychnine, while alkaline, sandy soils show much lower sorption. researchgate.net This pH-dependent sorption is linked to the cationic form of strychnine in soil solution. researchgate.net The release of strychnine from treated grains into the soil can be slow if left on the surface, but burial of the grains leads to a rapid transfer of over 90% of the strychnine to the soil within a week. researchgate.net While volatilization is not considered a major fate process for strychnine in soil, its persistence can be significant. scbt.com

Arsenic: Arsenic from baits can be converted into various inorganic and organic compounds, many of which remain toxic. doc.govt.nz Like strychnine, arsenic can persist in the soil for extended periods, with legacy contamination from lead arsenate pesticides still detectable decades after use. beyondpesticides.org The mobility of arsenic in soil can be influenced by the presence of other chemicals. For instance, some modern pesticides can alter soil properties, potentially re-releasing previously bound arsenic into the ecosystem. beyondpesticides.org

In Water:

Both strychnine and arsenic can contaminate water sources.

Strychnine: Strychnine's solubility in water is relatively low (143 mg/L at room temperature), though its salts are more soluble. doc.govt.nz It is not expected to bioaccumulate significantly in aquatic organisms. scbt.com While strychnine can be introduced to waterways, its concentration is expected to decline in stream water. doc.govt.nz The primary concern in aquatic environments is its toxicity to fish and other organisms. scbt.comepa.gov

Arsenic: Arsenic contamination of water is a well-documented environmental issue. nih.gov Pesticides containing arsenic can be transported through waterways, and degradation in rivers is often slow, leading to potential long-range contamination and exposure for aquatic life. beyondpesticides.org

In Air:

Strychnine: Strychnine can be released into the air as fine particles (aerosol). cdc.gov However, volatilization from soil and water is not considered a significant transport mechanism. scbt.com Atmospheric removal can occur through direct photolysis or dry deposition. scbt.com

Arsenic: While less common for arsenate compounds used in baits, arsenic can become airborne through various industrial processes and soil dust.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical through non-biological processes.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Strychnine is considered hydrolytically stable and is not expected to undergo hydrolysis in the environment due to the lack of functional groups that are susceptible to this process. nih.govepa.gov Studies have shown that strychnine has a half-life of over 31 days at pH levels of 5, 7, and 9 at 25°C. chemicalbook.com Similarly, the methyl group of the arsenical component is stable to hydrolysis. epa.gov

Photolysis is the decomposition of molecules by light.

Strychnine: Strychnine has the potential to undergo photolysis on soil surfaces and in the atmosphere. scbt.com It absorbs UV light with a maximum at 289 nm, but its absorption decreases rapidly at wavelengths above 290 nm and is weak for sunlight wavelengths (>300 nm). nih.gov Consequently, direct photolysis by sunlight is not expected to be a major degradation pathway. nih.gov In a controlled soil photolysis study, less than 10% of strychnine alkaloid was lost over a 30-day period, with no degradation products detected. nih.gov

Biotic Transformation and Degradation Pathways

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms.

Strychnine: The primary route of strychnine metabolism in vertebrates occurs in the liver via microsomal enzymes. merckvetmanual.com In the environment, soil microorganisms play a crucial role in its degradation. nih.gov Several bacterial species capable of degrading strychnine have been isolated from agricultural soils. epa.gov The rate of degradation is significantly influenced by soil pH, with faster degradation observed in neutral to alkaline soils compared to acidic soils. nih.gov In some studies, a lag phase of about 21 days was observed before rapid biodegradation began, which was attributed to microbial adaptation and soil adsorption. nih.gov Following this lag, over 90% of the strychnine was removed within 56 days in certain soils. nih.gov

Arsenic: Bacteria have developed various mechanisms to metabolize arsenic. nih.gov Arsenate can be taken up by bacteria and transformed through processes like reduction, oxidation, and methylation into different, sometimes less toxic and more volatile, forms. nih.gov For example, arsenite can be methylated to form monomethyl arsenic acid (MMA) and dimethyl arsenic acid (DMA), and eventually the less toxic trimethylarsine (B50810) (TMA). nih.gov The biological oxidation of the more toxic arsenite to the less toxic arsenate is a key detoxification strategy for many microbes. frontiersin.org

Strychnine: There is a clear potential for the biodegradation of strychnine in the environment, particularly in soils with favorable pH conditions. nih.gov The presence of specific microbial populations is essential for this process. epa.gov Aerobic biodegradation is considered a significant fate process. epa.gov

Arsenic: The bioremediation of arsenic using microorganisms is an active area of research. nih.gov Bacteria that can tolerate high concentrations of arsenic and biotransform it into less harmful forms are considered valuable for cleaning up contaminated environments. nih.gov The efficiency of arsenic biotransformation can be quite high, with some bacterial strains removing over 90% of arsenite from a growth medium within 120 hours. nih.gov

Interactive Data Table: Factors Influencing Strychnine Persistence and Degradation

| Factor | Influence on Strychnine | Research Finding | Citation |

| Soil pH | High | Sorption increases significantly with decreasing pH. Degradation is faster in neutral to alkaline soils. | researchgate.netnih.gov |

| Soil Texture | High | Clay soils show higher sorption compared to sandy soils. | researchgate.net |

| Microbial Activity | High | Essential for biodegradation. Specific bacterial strains can degrade strychnine. | nih.govepa.gov |

| Sunlight (Photolysis) | Low | Not expected to be a major degradation pathway due to weak absorption of sunlight wavelengths. | nih.gov |

| Water (Hydrolysis) | Low | Stable to hydrolysis across a range of environmental pH values. | nih.govepa.govchemicalbook.com |

Sorption, Desorption, and Leaching Phenomena in Environmental Media

The mobility of this compound in the environment is primarily controlled by the interaction of its dissociated components with soil and sediment particles. Sorption, the process of adhering to a solid surface, significantly limits the movement or leaching of these chemicals through the soil profile and into groundwater.

Strychnine: Research indicates that strychnine exhibits strong sorption to soil particles. acs.org This binding is rapid, with some studies showing over 90% of sorption occurring within 15 minutes to a few hours. usda.govresearchgate.net The primary mechanisms for strychnine binding in soil are believed to be a combination of cation exchange and surface absorption to both organic and inorganic soil fractions. researchgate.net A direct relationship has been observed between the extent of strychnine sorption and the soil's cation exchange capacity (CEC). acs.org Clay content also plays a dominant role, with clay soils showing higher sorption rates than soils with lower clay content. researchgate.netpublish.csiro.au

The sorption of strychnine is also highly dependent on soil pH. researchgate.netresearchgate.net As an alkaloid with pKa values of 8.3 and 2.3, its cationic form is prevalent in acidic to neutral soils, enhancing its binding to negatively charged soil colloids. acs.org Consequently, acidic soils tend to sorb strychnine more strongly than alkaline soils. researchgate.net Desorption, the release of a sorbed chemical, is generally limited and partially irreversible, with studies showing only 12-44% of the sorbed strychnine being released. acs.org Due to this strong sorption, the leaching potential of strychnine is considered minimal, and it is not expected to be mobile in most soil environments. usda.govunl.edu Studies have shown its movement to be limited to the top few centimeters of the soil column. unl.edu